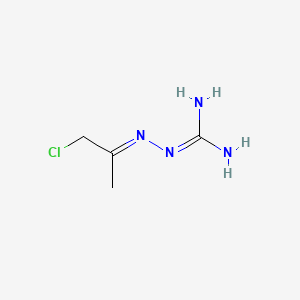
3-(2-Chloro-1-methylethylidene)carbazamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Chloro-1-methylethylidene)carbazamidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazinecarboximidamide with 2-chloro-1-methylethylidene . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-(2-Chloro-1-methylethylidene)carbazamidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-Chloro-1-methylethylidene)carbazamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1-methylethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Chloro-1-methylethylidene)carbazamidine can be compared with other similar compounds such as:
- N-[(2-Chloro-1-methylethylidene)amino]guanidine
- 2-(2-chloro-1-methylethylidene)-Hydrazinecarboximidamide
These compounds share similar chemical structures but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific chemical properties and potential for diverse applications .
Properties
CAS No. |
39670-02-5 |
|---|---|
Molecular Formula |
C4H9ClN4 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-[(E)-1-chloropropan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C4H9ClN4/c1-3(2-5)8-9-4(6)7/h2H2,1H3,(H4,6,7,9)/b8-3+ |
InChI Key |
PFAKVDNMGVXKKW-FPYGCLRLSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/CCl |
Canonical SMILES |
CC(=NN=C(N)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















